molecular formula C18H28N2O4S B14953829 4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide

4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide

Cat. No.: B14953829
M. Wt: 368.5 g/mol
InChI Key: DGPNFSXCDUMGJJ-UHFFFAOYSA-N
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Description

4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, an azepane ring, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The azepane ring may also interact with biological membranes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring and the sulfonamide group makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H28N2O4S

Molecular Weight

368.5 g/mol

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C18H28N2O4S/c1-3-10-19-25(22,23)16-8-9-17(15(2)13-16)24-14-18(21)20-11-6-4-5-7-12-20/h8-9,13,19H,3-7,10-12,14H2,1-2H3

InChI Key

DGPNFSXCDUMGJJ-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCCCCC2)C

Origin of Product

United States

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